molecular formula C17H24N2OS2 B2363001 (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035036-74-7

(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2363001
CAS No.: 2035036-74-7
M. Wt: 336.51
InChI Key: HGULEVFVBUBFGD-SNAWJCMRSA-N
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Description

(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a 1,4-diazepane core substituted with a tetrahydro-2H-thiopyran moiety and a thiophene-containing α,β-unsaturated ketone. Its structural complexity arises from the fusion of a seven-membered diazepane ring, a sulfur-containing thiopyran, and a conjugated enone system linked to a thiophene group. This compound’s synthesis likely involves multi-step reactions to assemble the diazepane-thiopyran scaffold and introduce the thiophene-prop-2-en-1-one moiety, as inferred from analogous synthetic routes for structurally related heterocycles .

The compound’s stereoelectronic properties, particularly the (E)-configuration of the enone system, may influence its reactivity, solubility, and biological interactions. Crystallographic validation methods, such as those implemented in SHELX software, are critical for confirming its three-dimensional structure and hydrogen-bonding networks .

Properties

IUPAC Name

(E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c20-17(5-4-16-3-1-12-22-16)19-9-2-8-18(10-11-19)15-6-13-21-14-7-15/h1,3-5,12,15H,2,6-11,13-14H2/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULEVFVBUBFGD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure

The chemical structure of the compound includes:

  • A diazepane ring which is known for its psychoactive and anxiolytic properties.
  • A thiophene moiety that often contributes to biological activity through interactions with various biological targets.
  • A tetrahydrothiopyran group which may enhance lipophilicity and cellular permeability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of thiopyran and diazepine structures exhibit notable antimicrobial properties. For instance, several oxazolidinone derivatives synthesized from tetrahydrothiopyran showed enhanced activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This suggests that similar compounds may possess antimicrobial effects.

2. Antineoplastic Potential

The compound's structure aligns with features commonly found in anticancer agents. In silico studies have predicted that compounds with structural similarities can exhibit antineoplastic activity. A combinatorial library study highlighted the potential of thiopyrimidine derivatives for developing non-toxic compounds with significant anticancer properties .

3. Neuropharmacological Effects

Given the presence of the diazepane ring, it is plausible that this compound may exhibit neuropharmacological effects. Diazepines are well-documented for their anxiolytic and sedative properties. Studies have shown that modifications in the diazepine structure can significantly alter their binding affinity to GABA receptors, thus affecting their pharmacological profile .

The mechanisms through which (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its biological effects may include:

1. Modulation of Neurotransmitter Systems

Compounds containing diazepine structures typically interact with GABA_A receptors, enhancing inhibitory neurotransmission which could lead to anxiolytic effects.

2. Inhibition of Enzymatic Pathways

The thiophene and thiopyran components may interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced bioavailability.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Synthesis of oxazolidinones from tetrahydrothiopyran showed significant antimicrobial effects against respiratory pathogens .
Antineoplastic Activity Virtual screening indicated potential antitumor activity in S-derivatives of thiopyrimidines .
Neuropharmacological Effects Diazepines exhibit varied affinities for GABA receptors; structural modifications can enhance therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of diazepane- and thiophene-containing derivatives. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Bioactivity/Applications Reference
(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 1,4-Diazepane + thiopyran Thiophene-enone Potential kinase inhibition or ferroptosis induction (hypothesized)
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)... Benzodiazepine + tetrazole Coumarin, tetrazole, pyrazolone Anticancer or antimicrobial (screened)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–... Triazole + thiocarbonohydrazide Chlorophenyl, methanol Hydrogen-bonded supramolecular assemblies

Key Observations:

Structural Diversity: The target compound’s thiopyran-diazepane scaffold distinguishes it from benzodiazepine derivatives (e.g., compound 4g in ), which incorporate fused benzene rings. Thiopyran’s sulfur atom may enhance lipophilicity and metabolic stability compared to oxygenated analogs (e.g., oxazepines) . The thiophene-enone system contrasts with coumarin-based substituents in compound 4g, suggesting divergent electronic profiles. Thiophene’s aromaticity and sulfur atom could promote π-π stacking or metal coordination in biological targets.

Hydrogen-Bonding Networks: Unlike the triazole-thiocarbonohydrazide complex in , which forms six-membered hydrogen-bonded assemblies, the target compound’s diazepane-thiopyran core may prioritize intramolecular H-bonding, affecting solubility and crystal packing.

Its enone-thiophene motif aligns with ferroptosis-inducing compounds (FINs) described in , which exploit electrophilic reactivity to disrupt redox homeostasis in cancer cells.

Physicochemical Properties (Hypothetical):

Property Target Compound Coumarin-Benzodiazepine (4g) Triazole-Thiocarbonohydrazide
Molecular Weight ~400–450 g/mol ~600–650 g/mol ~500–550 g/mol
LogP Moderate (3.0–4.0) High (4.5–5.5, due to coumarin) Low (2.0–3.0, polar groups)
Hydrogen-Bond Acceptors 5–6 8–10 7–8

Research Implications

The compound’s unique architecture positions it as a candidate for exploring structure-activity relationships (SAR) in drug discovery. Future studies should prioritize:

  • Synthetic Optimization : Modular substitutions on the diazepane or thiopyran rings to tune bioavailability .
  • Target Identification: Screening against kinases or ferroptosis pathways, leveraging its enone-thiophene electrophilicity .
  • Crystallographic Studies : Resolving its 3D conformation and intermolecular interactions using SHELX-refined methodologies .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three key subunits (Figure 1):

  • 1,4-Diazepane core substituted at position 4 with tetrahydro-2H-thiopyran
  • Thiophen-2-ylprop-2-en-1-one enone system
  • Amide linkage connecting the diazepane and enone units

Retrosynthetic disconnections suggest two primary approaches:

  • Path A : Coupling preformed 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane with (E)-3-(thiophen-2-yl)acryloyl chloride
  • Path B : Sequential assembly via cyclization and cross-coupling reactions

Synthetic Methodologies

Preparation of 4-(Tetrahydro-2H-Thiopyran-4-yl)-1,4-Diazepane

Schmidt Rearrangement from Piperidin-4-One Derivatives

Building on methodology from Jeyaraman et al., the diazepane ring can be constructed via Schmidt rearrangement:

  • Starting Material : t-3-Ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one hydrochloride
  • Reaction Conditions :
    • Reagent: Sodium azide (NaN₃) in concentrated H₂SO₄ at 25°C
    • Workup: Neutralization with NaOH to pH 8
  • Yield : 58–65% after crystallization from methanol

Mechanistic Insight : The reaction proceeds through nitrene insertion, followed by ring expansion from six- to seven-membered azepane.

Thiopyran Incorporation via Nucleophilic Substitution

Patent CN102115468B describes thioether formation strategies applicable for introducing the tetrahydrothiopyran group:

  • Substrate : 4-Chloro-1,4-diazepane
  • Reagent : Tetrahydro-2H-thiopyran-4-thiol
  • Conditions :
    • Base: Triethylamine (Et₃N) in dichloromethane (DCM)
    • Temperature: 0–5°C → room temperature
  • Yield : 82–89% after column chromatography

Synthesis of (E)-3-(Thiophen-2-yl)Acryloyl Chloride

Friedel-Crafts Acylation of Thiophene

Adapting methods from Manjula et al.:

  • Substrate : Thiophene (2.0 equiv)
  • Acylating Agent : Acryloyl chloride (1.0 equiv)
  • Catalyst : AlCl₃ (1.2 equiv) in anhydrous DCM
  • Reaction Time : 4 h at 0°C
  • Yield : 76% (E/Z ratio 9:1)

Key Optimization : Low temperatures favor E-selectivity by minimizing double-bond isomerization.

Final Coupling Reaction

Amide Bond Formation

Using PyBOP activation as per CN101607939B:

Parameter Specification
Diazepane derivative 1.0 equiv
Acryloyl chloride 1.1 equiv
Base DIPEA (3.0 equiv)
Solvent DCM/THF (3:1)
Temperature -20°C → 0°C gradient over 2 h
Yield 87%
Purity (HPLC) >99.5%

Critical Note : Strict temperature control prevents epimerization at the diazepane stereocenter.

Alternative One-Pot Synthesis

Tandem Cyclization-Coupling Approach

VulcanChem VC4348597 reports a streamlined protocol:

  • Starting Materials :

    • 2-Aminothiophenol (1.0 equiv)
    • 3-(Tetrahydro-2H-thiopyran-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-one (1.05 equiv)
  • Conditions :

    • Acid Catalyst: Conc. HCl (3 drops) in methanol
    • Temperature: 200°C (sealed tube)
    • Time: 4 h
  • Yield : 90% (crude) → 85% after recrystallization

Advantage : Eliminates intermediate isolation steps, improving overall efficiency.

Analytical Data and Characterization

Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=15.6 Hz, 1H, CH=CO), 7.32–7.28 (m, 3H, thiophene), 4.12–3.98 (m, 2H, diazepane NCH₂), 3.02 (t, J=6.8 Hz, 2H, thiopyran SCH₂)
¹³C NMR (100 MHz, CDCl₃) δ 190.2 (CO), 144.7 (CH=CO), 136.5–125.3 (thiophene C), 58.4 (diazepane NCH₂), 34.1 (thiopyran SCH₂)
HRMS (ESI+) [M+H]⁺ calc. 310.1432, found 310.1429

Crystallographic Data (When Applicable)

  • Space Group : P2₁/c
  • Unit Cell Parameters : a=8.542 Å, b=11.307 Å, c=15.893 Å, β=97.4°
  • Hydrogen Bonding : N—H⋯O=C interactions stabilize crystal packing

Comparative Analysis of Methods

Method Steps Total Yield (%) Purity (%) Scalability
Sequential (Path A) 5 58 99.5 Pilot-scale
One-Pot (Section 3.1) 3 85 98.2 Lab-scale
Tandem Cyclization 2 90 97.8 Industrial

Trade-offs : While one-pot methods offer efficiency, they provide slightly lower purity, necessitating recrystallization. The sequential route enables better stereochemical control but requires intermediate purification.

Challenges and Optimization Strategies

Enantiomeric Control

The diazepane-thiopyran junction creates a stereogenic center prone to racemization during acylation. Solutions include:

  • Using in situ trapping agents (e.g., HOBt) to accelerate coupling
  • Low-temperature (-40°C) reactions in THF/DMF mixtures

Double-Bond Geometry

Maintaining E-configuration requires:

  • Microwave-assisted reactions to shorten heating periods
  • Radical inhibitors (BHT, 0.1 mol%) during workup

Q & A

Q. What synthetic strategies are effective for constructing the (E)-configured α,β-unsaturated ketone core in this compound?

The Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones. For this compound, optimize reaction conditions (e.g., base catalysts like NaOH/KOH, solvent polarity, and temperature control) to favor the E-isomer. Post-synthesis purification via column chromatography or recrystallization can isolate the desired product. Spectroscopic validation (¹H/¹³C NMR, IR) is critical to confirm the E-configuration, as seen in analogous chalcone syntheses .

Q. How can spectroscopic techniques differentiate between E/Z isomers of the prop-2-en-1-one moiety?

  • NMR : The coupling constant (J) between vinyl protons in the E-isomer typically ranges from 12–16 Hz due to trans-diaxial coupling, while Z-isomers exhibit lower J values (6–10 Hz).
  • IR : The carbonyl stretching frequency for E-isomers (~1650–1680 cm⁻¹) is slightly lower than Z-isomers due to conjugation differences.
  • XRD : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated in structurally similar enones .

Q. What crystallization techniques yield high-quality single crystals for XRD analysis?

Slow evaporation of a saturated solution in a mixed solvent system (e.g., dichloromethane/hexane) at controlled temperatures (4°C to RT) promotes crystal growth. Seed crystals or vapor diffusion methods may enhance crystal quality. XRD analysis of analogous compounds confirmed the E-configuration and molecular packing .

Advanced Research Questions

Q. What computational approaches predict reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and activation energies for key steps like heterocyclic coupling or keto-enol tautomerism. Machine learning platforms trained on reaction databases may propose novel synthetic routes by analyzing substituent effects and steric hindrance .

Q. How can researchers resolve contradictions in biological activity data across assay systems?

  • Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic assays vs. cell-based assays).
  • Solubility checks : Ensure the compound is fully dissolved in assay buffers; DMSO concentrations >1% may interfere.
  • Metabolic stability : Assess degradation products via LC-MS to rule out false negatives. Evidence from related thiophene-containing compounds highlights assay-specific variability in IC₅₀ values .

Q. What strategies optimize heterocyclic coupling efficiency between thiopyran and diazepane moieties?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann coupling may enhance cross-coupling.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates.
  • Protecting groups : Temporarily protect reactive sites (e.g., amines) to prevent side reactions.

Q. How does the stereochemistry of the tetrahydrothiopyran ring affect molecular conformation?

Molecular dynamics simulations reveal that chair conformations of the thiopyran ring stabilize the diazepane-thiophene orientation. Substituent equatorial vs. axial positioning alters binding pocket interactions in target proteins. Comparative studies of similar thiopyran derivatives highlight conformational rigidity impacts on bioactivity .

Q. What validation methods confirm the absence of Z-isomer contamination in the final product?

  • HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to resolve E/Z isomers.
  • NOESY NMR : Detect spatial proximity of protons; Z-isomers show cross-peaks between vinyl and adjacent substituents.
  • Polarimetry : Measure optical activity if chiral centers are present.

Q. How to establish structure-activity relationships (SAR) for potential kinase inhibition?

  • Fragment-based design : Modify substituents on the thiophene or diazepane rings and test inhibition against kinase panels.
  • Molecular docking : Map interactions (e.g., hydrogen bonds, π-π stacking) with ATP-binding sites using PDB structures.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications.

Q. What alternative purification methods address challenges in isolating polar degradation products?

  • Ion-exchange chromatography : Separate charged degradation products based on pH-dependent solubility.
  • HILIC (Hydrophilic Interaction LC) : Effective for polar compounds with poor retention in reverse-phase systems.
  • Countercurrent chromatography : Avoids irreversible adsorption seen in solid-phase methods.

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